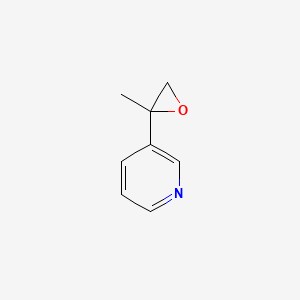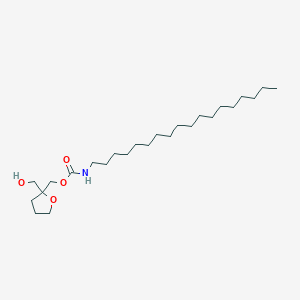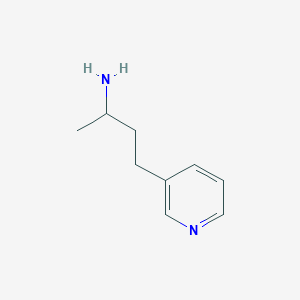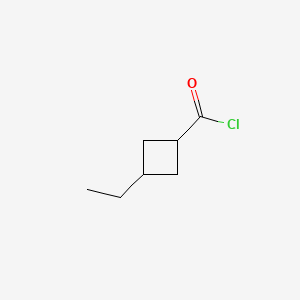
3-Ethylcyclobutanecarboxylic acid chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylcyclobutanecarboxylic acid chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclobutanecarbonyl chloride, where an ethyl group is attached to the third carbon of the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethylcyclobutanecarboxylic acid chloride can be synthesized through the chlorination of cyclobutanecarboxylic acid derivatives. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H12O2+SOCl2→C7H11ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of cyclobutanecarbonylchloride, 3-ethyl- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylcyclobutanecarboxylic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to cyclobutanecarbonyl, 3-ethyl- alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can hydrolyze in the presence of water to form cyclobutanecarboxylic acid, 3-ethyl-.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Ethylcyclobutanecarboxylic acid chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclobutane derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclobutanecarbonylchloride, 3-ethyl- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarbonylchloride: The parent compound without the ethyl group.
Cyclopropanecarbonylchloride: A smaller ring analog.
Cyclopentanecarbonylchloride: A larger ring analog.
Uniqueness
3-Ethylcyclobutanecarboxylic acid chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting derivatives. This structural variation allows for the exploration of different chemical spaces and the development of novel compounds with potentially unique biological activities.
Eigenschaften
Molekularformel |
C7H11ClO |
|---|---|
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
3-ethylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
PXCMZBDFAWHSSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 4-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B8762242.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine](/img/structure/B8762246.png)


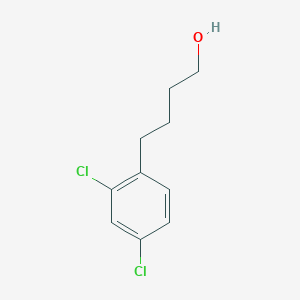


![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)

